molecular formula C12H11FN2O2S B12132211 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide

Cat. No.: B12132211
M. Wt: 266.29 g/mol
InChI Key: YXDQQHHZYXADQC-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole derivatives due to its simplicity and efficiency. The reaction involves the condensation of a substituted thiourea with an α-halo ketone in the presence of a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiazolidines .

Scientific Research Applications

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with the replication of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C12H11FN2O2S

Molecular Weight

266.29 g/mol

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C12H11FN2O2S/c1-17-6-11(16)15-12-14-10(7-18-12)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)

InChI Key

YXDQQHHZYXADQC-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F

Origin of Product

United States

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